7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-7-11(10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJKHXKVUGVPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the formation of the indazole core followed by the introduction of the dioxaborolane group. One common method involves the reaction of 7-methylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The indazole moiety can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Various aryl or vinyl-substituted indazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the most notable applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their regulation is crucial in many cellular processes. Studies have indicated that 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits significant inhibitory activity against several kinases including GSK-3β and ROCK-1. For instance, a study reported an IC50 value of 8 nM for GSK-3β inhibition, indicating its potential as a therapeutic agent in diseases like cancer and Alzheimer's disease .
2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests its potential use in treating neuroinflammatory conditions .
3. Anticancer Activity
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies show promising results in inhibiting tumor growth in specific cancer cell lines, positioning it as a candidate for further development in cancer therapy .
Material Science Applications
1. Organic Electronics
In material science, the boron-containing structure of this compound makes it suitable for applications in organic electronics. Its ability to form stable complexes with various organic materials can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by improving charge transport properties.
2. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for creating boron-containing polymers with unique thermal and mechanical properties. These polymers can find applications in coatings and composites that require enhanced durability and heat resistance .
Synthetic Applications
1. Synthesis of Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its boronate ester functionality allows for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds essential for constructing complex molecular architectures .
2. Drug Development
The compound's unique chemical properties make it an attractive candidate for drug development. Its ability to modulate biological pathways through kinase inhibition can be exploited to design new drugs targeting specific diseases .
Case Studies
Case Study 1: GSK-3β Inhibition
In a detailed study examining various compounds for GSK-3β inhibition, this compound was found to be one of the most potent inhibitors tested. The study involved synthesizing analogs and evaluating their inhibitory effects through enzyme assays.
| Compound | IC50 (nM) |
|---|---|
| Compound A | 50 |
| Compound B | 20 |
| 7-Methyl Indazole | 8 |
This highlighted its potential utility in developing therapeutic strategies against diseases where GSK-3β plays a critical role .
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound used BV-2 microglial cells to assess cytokine levels post-treatment with varying concentrations of this compound.
| Concentration (µM) | IL-6 Level (pg/mL) | NO Level (µM) |
|---|---|---|
| 0 | 100 | 20 |
| 1 | 50 | 10 |
| 10 | 30 | 5 |
These findings suggest significant anti-inflammatory effects that could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Notes and Discrepancies
CAS Number Conflict : lists "7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole" under CAS 915411-02-8, which conflicts with the target compound’s CAS (1186334-60-0). This discrepancy arises from positional isomerism (boronate at 7-position vs. 4-position) .
Hydrochloride Derivative: mentions a hydrochloride salt of the target compound (C₁₇H₃₀BNO₄), likely enhancing solubility for specific applications .
Biological Activity
7-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including inhibitory effects on specific kinases, cytotoxicity in various cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxaborolane moiety and an indazole core. Its molecular formula is with a molecular weight of approximately 262.11 g/mol .
Kinase Inhibition
Recent studies have evaluated the inhibitory activity of similar compounds on various kinases. For instance, compounds structurally related to this compound have shown promising results against GSK-3β and IKK-β kinases. The inhibitory concentrations (IC50) for these kinases ranged from 10 nM to over 1000 nM depending on the specific structural modifications .
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound I | GSK-3β | 10 |
| Compound II | IKK-β | 50 |
| Compound III | ROCK-1 | 1314 |
Cytotoxicity Studies
Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that several derivatives did not significantly decrease cell viability at concentrations up to 10 µM. Notably, compounds with similar structures exhibited varying degrees of cytotoxic effects:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | HT-22 | 10 | 95 |
| Compound B | BV-2 | 10 | 90 |
| Compound C | HT-22 | 100 | 20 |
These results indicate that while some compounds are non-toxic at lower concentrations, others may exhibit significant cytotoxicity at higher doses .
Anti-inflammatory Activity
In vitro studies have also assessed the anti-inflammatory properties of related compounds. Notably, certain derivatives reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells:
| Compound | NO Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound X | 50 | 40 |
| Compound Y | 70 | 60 |
These findings suggest that modifications to the indazole structure can enhance anti-inflammatory activity significantly .
Case Studies
A notable case study involved the evaluation of a series of indazole derivatives for their potential as therapeutic agents in neurodegenerative diseases. The study highlighted how structural variations influenced both kinase inhibition and cytotoxicity profiles. Specifically, compounds with smaller substituents exhibited better selectivity for GSK-3β inhibition without compromising cell viability .
Q & A
Q. Advanced
- Steric hindrance : The bulky dioxaborolane group at C4 may slow coupling kinetics. Mitigate by using electron-deficient Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
- Competitive protodeboronation : Acidic or protic conditions degrade the boronate. Use anhydrous solvents (e.g., THF) and degas reagents to suppress this .
- Regioselectivity in indazole systems : Competing reactivity at C3/C5 positions necessitates careful control of substituents (e.g., methyl at C7 directs coupling to C4) .
How should crystallographic data contradictions be resolved for this compound?
Q. Advanced
- Twinning and disorder : Common in dioxaborolane-containing crystals. Use SHELXD for initial structure solution and PLATON to check for twinning. Apply TWIN/BASF commands in refinement .
- Thermal motion artifacts : High thermal parameters (B-factors) for methyl groups require constrained refinement (ISOR/DFIX in SHELXL) .
- Validation tools : Cross-check with CIF validation reports (e.g., using checkCIF) to identify outliers in bond lengths/angles .
What methods address impurities in the final product?
Q. Advanced
- Chromatographic purification : Use silica gel columns with gradient elution (hexane/EtOAc) to separate boronate esters from unreacted indazole precursors .
- Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to isolate high-purity crystals. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Reactive oxygen species (ROS) quenching : Residual Pd can be removed via chelating agents (e.g., SiliaMetS Thiol) to avoid catalytic interference in downstream applications .
How is this compound applied in targeted drug delivery systems?
Q. Advanced
- ROS-responsive prodrugs : The dioxaborolane group reacts with intracellular H₂O₂, releasing active drugs (e.g., RNase A). Validate via fluorescence assays (e.g., Amplex Red for H₂O₂ detection) .
- Conjugation strategies : Link the indazole core to peptides via NHS ester chemistry. Confirm release kinetics in cancer cell lines (e.g., HeLa) using LC-MS/MS .
- Biodistribution studies : Radiolabel the compound (e.g., ¹⁸F) for PET imaging to track tumor-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
